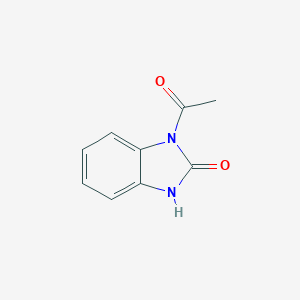

1-acetyl-1H-benzimidazol-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-acetyl-1H-benzimidazol-2-ol (1AB2O) is a heterocyclic aromatic compound that is found in a variety of biological systems. It is an important intermediate in the synthesis of several drugs and pharmaceuticals and is also an important component in the synthesis of various natural products. 1AB2O has been studied extensively in the laboratory, and its structure and properties have been well-characterized.

Scientific Research Applications

Applications in Agriculture and Veterinary Medicine

Benzimidazole compounds, including derivatives like 1-acetyl-1H-benzimidazol-2-ol, have been extensively used in agriculture and veterinary medicine primarily as fungicides and anthelmintic drugs. Their mode of action involves the specific inhibition of microtubule assembly by binding to the tubulin molecule, a mechanism that has been exploited in the treatment of fungal infections and in controlling parasitic worms in animals. This application underscores the importance of benzimidazoles in maintaining the health of crops and livestock, contributing significantly to agricultural productivity and animal health (Davidse, 1986).

Anticancer Research

In the realm of cancer research, benzimidazole derivatives have shown promise due to their broad spectrum of biological activities, which resemble naturally occurring nitrogenous bases like purines. These derivatives have been investigated for their anticancer properties through various mechanisms, including DNA intercalation, acting as alkylating agents, inhibiting topoisomerases and DHFR enzymes, and tubulin inhibition. The versatility and efficacy of benzimidazole compounds in targeting cancer cells highlight their potential in developing new therapeutic strategies against cancer (Akhtar et al., 2019).

Development of Functional Materials

The structural diversity and chemical properties of benzimidazole derivatives have been leveraged in the synthesis of functional materials, especially in optoelectronics. These compounds, including quinazolines and pyrimidines that share a structural relationship with benzimidazoles, have been used to create luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). The ability of benzimidazole-based compounds to form π-extended conjugated systems makes them suitable for applications in electronic devices, highlighting their importance beyond biomedical applications (Lipunova et al., 2018).

Mechanism of Action

Target of Action

Benzimidazole derivatives, which include 1-acetyl-1h-benzimidazol-2-ol, have been found to possess broad-spectrum pharmacological properties . They have been reported to exert excellent bioactivity against many ailments . For instance, some benzimidazole derivatives have shown antagonistic properties against MCH-R1 .

Mode of Action

Benzimidazole derivatives are known to interact with their targets in a variety of ways, leading to changes in biological function . For example, some benzimidazole derivatives have been found to exhibit antagonistic properties, suggesting they may bind to receptors and inhibit their function .

Biochemical Pathways

Benzimidazole derivatives are known to influence a wide range of biological activities, suggesting they may affect multiple biochemical pathways .

Pharmacokinetics

Benzimidazole derivatives have been reported to have outstanding bioavailability, safety, and stability profiles , suggesting that they are well-absorbed, distributed throughout the body, metabolized, and excreted.

Result of Action

Benzimidazole derivatives have been reported to exert excellent bioactivity against many ailments , suggesting they may have a variety of molecular and cellular effects.

Action Environment

Benzimidazole derivatives have been reported to have outstanding bioavailability, safety, and stability profiles , suggesting they may be stable and effective in a variety of environmental conditions.

properties

IUPAC Name |

3-acetyl-1H-benzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6(12)11-8-5-3-2-4-7(8)10-9(11)13/h2-5H,1H3,(H,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEZCOSIWFZPEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(13S-cis)-13-ethyl-7,11,12,13,16,17-hexahydro-3-methoxy-6H-cyclopenta[a]phenantren-17-ol](/img/structure/B79381.png)